(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-20(2)13-7-4-11(5-8-13)16(22)19-17-21(3)14-9-6-12(18)10-15(14)23-17/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPSRLRMUYJZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein responsible for inhibiting apoptosis (programmed cell death) and promoting DNA damage repair. Overexpression of Mcl-1 is associated with drug resistance and tumor relapse.
Mode of Action
The compound enters cancer cells effectively and causes DNA damage while simultaneously downregulating Mcl-1. This prompts a conspicuous apoptotic response, leading to cell death. The compound also downregulates the DNA damage repair proteins RAD51 and BRCA2.
Biochemical Pathways
The compound affects the apoptosis and DNA repair pathways. By downregulating Mcl-1, it impairs the progression of apoptosis and promotes DNA damage. It also inhibits the formation of RAD51 foci, a critical step and functional biomarker in homologous recombination.
Pharmacokinetics
The compound’s ability to enter cancer cells effectively suggests good cellular absorption.
Result of Action
The compound exhibits high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells. It causes DNA damage and prompts a conspicuous apoptotic response, leading to cell death.
Action Environment
The compound’s action can be influenced by environmental factors such as solvent polarity. For instance, the degree of charge transfer gradually increases with an increase in solvent polarity. Also, the excited state intramolecular proton transfer (ESIPT) reaction of the compound is gradually inhibited by increasing solvent polarity.
Biological Activity
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions, often starting with benzothiazole derivatives. The reaction conditions typically include solvents like ethanol and catalysts such as piperidine. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzothiazole, including the target compound, exhibit notable anticancer activity. For instance, a study evaluating various benzothiazole derivatives revealed that compounds with similar structures could inhibit the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) at concentrations ranging from 1 to 4 μM. These compounds were shown to induce apoptosis and arrest the cell cycle, suggesting a dual mechanism of action against cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 2 | Apoptosis induction, cell cycle arrest |
| Compound 4i | A549 | 1.5 | Inhibition of AKT/ERK pathways |
| Target Compound | A431/A549 | 3 | Dual action: anti-inflammatory & anticancer |
Anti-inflammatory Effects
In addition to its anticancer properties, (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide has been evaluated for its anti-inflammatory effects. Studies have indicated that it can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines, which are crucial mediators in inflammatory responses .
Table 2: Anti-inflammatory Activity
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) | % Inhibition |
|---|---|---|---|
| IL-6 | 150 | 30 | 80% |
| TNF-α | 200 | 40 | 80% |
The mechanisms underlying the biological activity of this compound appear to be multifaceted:
- Inhibition of Signaling Pathways : The compound has been shown to inhibit critical signaling pathways involved in cancer cell survival, specifically the AKT and ERK pathways, which are often activated in various cancers.
- Induction of Apoptosis : Flow cytometry analyses have confirmed that treatment with this compound leads to increased rates of apoptosis in cancer cells.
- Cell Cycle Arrest : The compound effectively halts the progression of the cell cycle, preventing cancer cells from proliferating.
Case Studies
A pivotal study involved testing various benzothiazole derivatives against multiple cancer cell lines. The results indicated that modifications to the benzothiazole core could enhance anticancer efficacy while simultaneously providing anti-inflammatory benefits. For example, one derivative demonstrated a significant reduction in tumor size in vivo when administered to mice bearing xenograft tumors .
Q & A
Basic: What are the optimal reaction conditions for synthesizing (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide?
Answer:
The synthesis typically involves coupling benzothiazole intermediates with substituted benzamides. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or DMA enhance reaction efficiency .
- Catalysts : Piperidine or triethylamine is often used to deprotonate intermediates and accelerate cyclization .
- Temperature : Reactions are conducted under reflux (e.g., 80–100°C) to ensure completion .
- Purification : Column chromatography with ethanol/methanol/ethyl acetate gradients removes unreacted starting materials .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Essential for confirming the Z-configuration (via imine proton shifts at δ 8.5–9.5 ppm) and substituent positions .
- HPLC : Validates purity (>95%) using reverse-phase C18 columns and acetonitrile/water mobile phases .
- FTIR : Identifies characteristic bands (e.g., C=N stretch at ~1600 cm⁻¹ and amide C=O at ~1680 cm⁻¹) .
Basic: How can researchers assess its in vitro anticancer activity?
Answer:
- Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations after 48–72 hours .
- Control compounds : Include cisplatin or doxorubicin for baseline comparison .
- Dose optimization : Test concentrations ranging from 0.1–100 µM to identify therapeutic windows .
Advanced: How to resolve contradictory data in reaction yields reported across studies?
Answer:
- Variable analysis : Compare solvent polarity (e.g., DMF vs. ethanol), catalyst loading (0.1–1.0 eq.), and reaction time (6–24 hours) .
- Design of Experiments (DoE) : Apply factorial designs to isolate critical factors (e.g., temperature × catalyst interaction) .
- Reproducibility checks : Replicate conditions with strict anhydrous controls to minimize moisture-sensitive side reactions .
Advanced: What strategies improve regioselectivity in benzothiazole ring formation?
Answer:
- Substituent effects : Electron-withdrawing groups (e.g., Cl at position 6) direct cyclization via resonance stabilization of intermediates .
- Microwave-assisted synthesis : Reduces side products by accelerating reaction kinetics (e.g., 30 minutes vs. 12 hours) .
- Protecting groups : Temporarily block reactive sites (e.g., dimethylamino groups) to prevent undesired tautomerization .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core modifications : Synthesize analogs with varying substituents (e.g., replacing Cl with Br or modifying the dimethylamino group) .
- Biological testing : Compare IC50 values against parent compound to identify critical pharmacophores .
- Computational docking : Predict binding interactions with targets (e.g., kinase enzymes) using AutoDock Vina .
Advanced: What methodologies elucidate the compound’s metabolic stability?
Answer:
- Liver microsome assays : Incubate with human or rat microsomes and analyze metabolites via LC-MS/MS .
- CYP450 inhibition screening : Test against isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
- LogP measurement : Determine octanol/water partitioning to predict bioavailability .
Advanced: How to address ambiguous NMR signals in structural confirmation?
Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating 1H-1H and 1H-13C couplings .
- Variable temperature NMR : Identify dynamic processes (e.g., tautomerism) by analyzing shifts at 25°C vs. 60°C .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns .
Advanced: What flow chemistry approaches enhance scalability?
Answer:
- Continuous-flow reactors : Improve heat/mass transfer for exothermic steps (e.g., diazomethane generation) .
- In-line analytics : Use UV-vis or IR probes for real-time monitoring of intermediates .
- Optimized residence times : Adjust flow rates (e.g., 0.5–2.0 mL/min) to maximize yield and minimize byproducts .
Advanced: How to investigate the compound’s mechanism of action in cancer cells?
Answer:
- Apoptosis assays : Measure caspase-3/7 activation via fluorogenic substrates .
- Cell cycle analysis : Use flow cytometry with propidium iodide staining to identify G1/S arrest .
- Western blotting : Quantify protein targets (e.g., PARP cleavage, Bcl-2 downregulation) .
- RNA-seq : Profile transcriptomic changes to uncover novel pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
